molecular formula C17H15ClFN3O B2395632 2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide CAS No. 2411293-97-3

2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide

Cat. No.: B2395632
CAS No.: 2411293-97-3
M. Wt: 331.78
InChI Key: NZNYJGUCUBTCJL-UHFFFAOYSA-N
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Description

2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the reaction of appropriate precursors such as 2-chloro-6-methylimidazo[1,2-a]pyridine with 4-fluorophenyl derivatives under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[[2-(3-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide

  • 2-Chloro-N-[[2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide

  • 2-Chloro-N-[[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide

Uniqueness

2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core. This distinct structure contributes to its unique biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O/c1-11-2-7-15-21-17(12-3-5-13(19)6-4-12)14(22(15)10-11)9-20-16(23)8-18/h2-7,10H,8-9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNYJGUCUBTCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CNC(=O)CCl)C3=CC=C(C=C3)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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